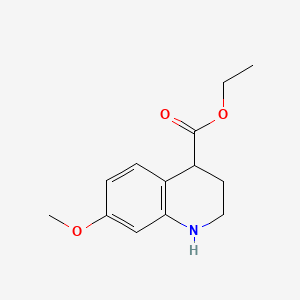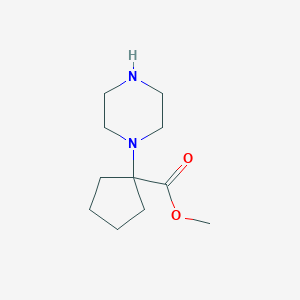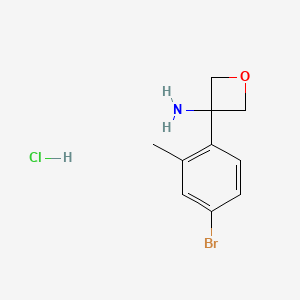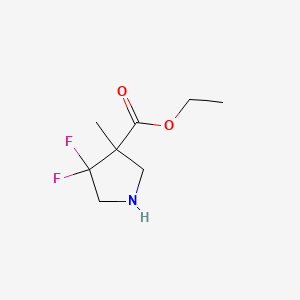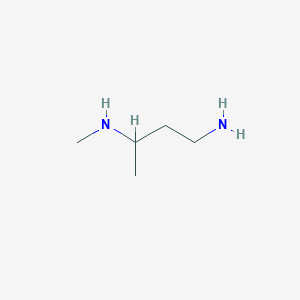
N3-methylbutane-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N3-methylbutane-1,3-diamine is an organic compound that belongs to the class of diamines Diamines are characterized by the presence of two amine groups (-NH2) attached to a carbon chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N3-methylbutane-1,3-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reductive amination of 3-methylbutanal with ammonia or primary amines in the presence of a reducing agent like sodium cyanoborohydride. Another approach involves the hydrogenation of nitriles using catalysts such as Raney nickel or palladium on carbon .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts to convert nitriles or imines into the desired diamine. The reaction conditions are optimized to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
N3-methylbutane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce primary amines .
科学研究应用
N3-methylbutane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: This compound is used in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism by which N3-methylbutane-1,3-diamine exerts its effects involves interactions with various molecular targets. The amine groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound can also participate in nucleophilic attacks, altering the structure and function of target molecules .
相似化合物的比较
Similar Compounds
1,3-Diaminopropane: A shorter-chain diamine with similar reactivity but different physical properties.
1,4-Diaminobutane (Putrescine): A longer-chain diamine with applications in biochemistry and materials science.
1,5-Diaminopentane (Cadaverine): Another longer-chain diamine with distinct biological roles.
Uniqueness
N3-methylbutane-1,3-diamine is unique due to its specific carbon chain length and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specialized applications in various fields .
属性
分子式 |
C5H14N2 |
|---|---|
分子量 |
102.18 g/mol |
IUPAC 名称 |
3-N-methylbutane-1,3-diamine |
InChI |
InChI=1S/C5H14N2/c1-5(7-2)3-4-6/h5,7H,3-4,6H2,1-2H3 |
InChI 键 |
JTYYWQRSEPVEHP-UHFFFAOYSA-N |
规范 SMILES |
CC(CCN)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one hydrochloride](/img/structure/B15306678.png)
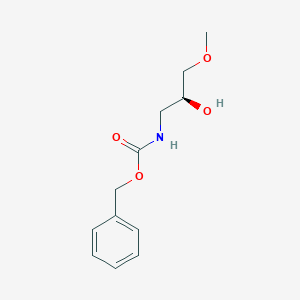
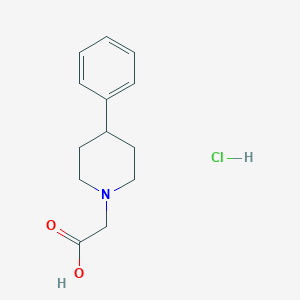
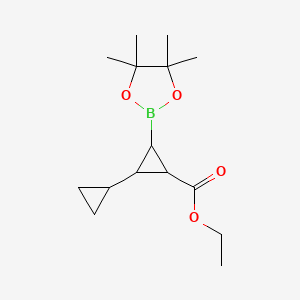
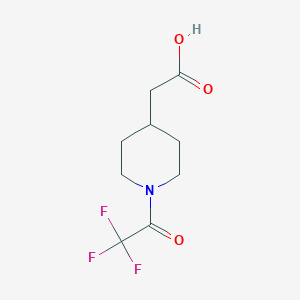
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid](/img/structure/B15306699.png)
![[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine](/img/structure/B15306711.png)
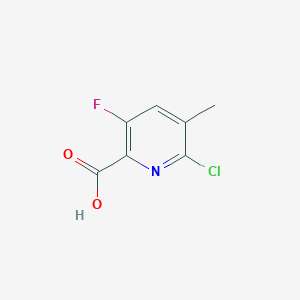
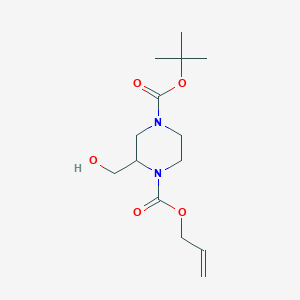
![2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15306759.png)
